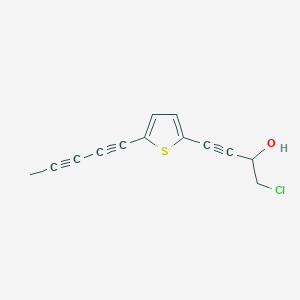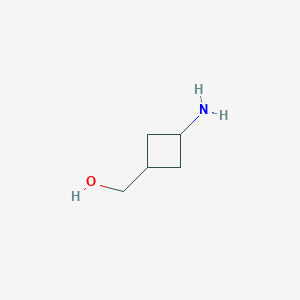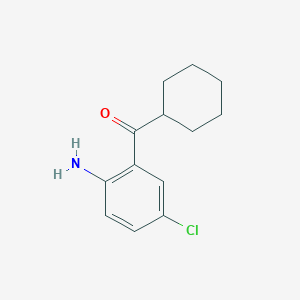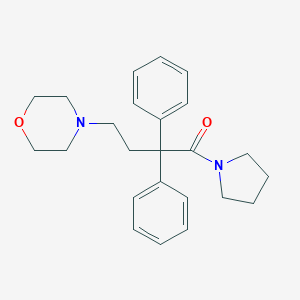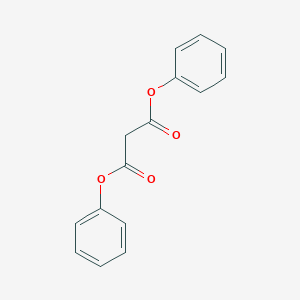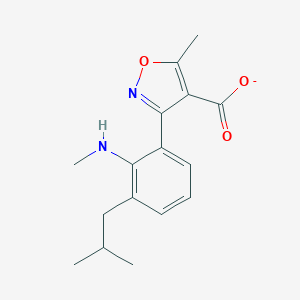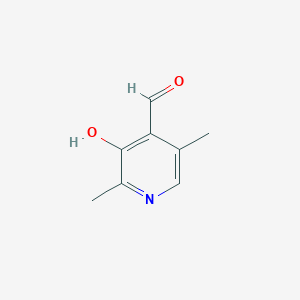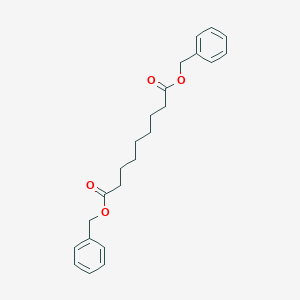
Dibenzyl azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl azelate is a chemical compound that belongs to the class of azelate esters. It is used in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of dibenzyl azelate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This results in increased flexibility and improved mechanical properties of the polymer.
Efectos Bioquímicos Y Fisiológicos
Dibenzyl azelate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic. It is not known to cause any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenzyl azelate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also not very stable under acidic or basic conditions.
Direcciones Futuras
There are several future directions for the use of dibenzyl azelate in scientific research. It can be used as a precursor in the synthesis of new organic compounds with unique properties. It can also be used as a plasticizer in the manufacturing of new polymers with improved mechanical properties. Further research is needed to fully understand the mechanism of action of dibenzyl azelate and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of dibenzyl azelate can be achieved by the esterification of azelaic acid with benzyl alcohol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction occurs at a high temperature of around 150-180°C and takes several hours to complete. The product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Dibenzyl azelate has been extensively used in scientific research due to its unique properties. It is used as a precursor in the synthesis of various organic compounds such as polyesters, polyamides, and polyurethanes. It is also used as a plasticizer in the manufacturing of PVC and other polymers.
Propiedades
Número CAS |
1932-84-9 |
|---|---|
Nombre del producto |
Dibenzyl azelate |
Fórmula molecular |
C23H28O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
dibenzyl nonanedioate |
InChI |
InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 |
Clave InChI |
AEPUKSBIJZXFCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Otros números CAS |
1932-84-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



